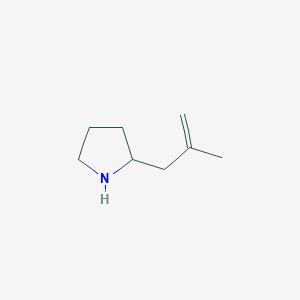
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1h-1,2,4-triazole with propan-2-amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole ring.
科学的研究の応用
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Agriculture: The compound can be used in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1-Methyl-3-propyl-1h-1,2,4-triazole: A precursor in the synthesis of the target compound.
1,2,4-Triazole: The parent compound with a similar structure but lacking the propyl and amine groups.
1-Methyl-1h-1,2,4-triazole: Another derivative with different substituents.
Uniqueness
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.
特性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC名 |
2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-5-6-7-11-8(9(2,3)10)13(4)12-7/h5-6,10H2,1-4H3 |
InChIキー |
QWSCYGKRVCXBLU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=N1)C(C)(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)











